pTH (3-34) (bovine)

Description

BenchChem offers high-quality pTH (3-34) (bovine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pTH (3-34) (bovine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]oxy-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C175H274N52O48S2/c1-17-94(14)142(227-155(254)110(47-52-136(236)237)203-145(244)104(181)82-228)169(268)210-109(46-51-132(183)232)151(250)216-121(68-95-34-20-18-21-35-95)158(257)207-114(56-63-277-16)154(253)218-123(72-99-79-192-86-199-99)160(259)219-125(74-133(184)233)162(261)214-118(65-89(4)5)146(245)197-81-135(235)201-115(41-27-30-58-177)170(269)273-138(240)53-48-111(206-153(252)113(55-62-276-15)208-165(264)129(83-229)225-166(265)130(84-230)224-157(256)119(66-90(6)7)213-144(243)103(180)71-98-78-191-85-198-98)149(248)212-117(44-33-61-195-175(189)190)171(270)274-139(241)54-49-112(209-167(266)140(186)92(10)11)152(251)217-122(70-97-77-196-105-39-25-24-38-101(97)105)159(258)215-120(67-91(8)9)156(255)205-107(43-32-60-194-174(187)188)147(246)204-106(40-26-29-57-176)148(247)211-116(42-28-31-59-178)172(271)275-173(272)128(69-96-36-22-19-23-37-96)223-163(262)126(75-134(185)234)220-161(260)124(73-100-80-193-87-200-100)222-168(267)141(93(12)13)226-164(263)127(76-137(238)239)221-150(249)108(45-50-131(182)231)202-143(242)102(179)64-88(2)3/h18-25,34-39,77-80,85-94,98-100,102-104,106-130,140-142,196,228-230H,17,26-33,40-76,81-84,176-181,186H2,1-16H3,(H2,182,231)(H2,183,232)(H2,184,233)(H2,185,234)(H,197,245)(H,201,235)(H,202,242)(H,203,244)(H,204,246)(H,205,255)(H,206,252)(H,207,257)(H,208,264)(H,209,266)(H,210,268)(H,211,247)(H,212,248)(H,213,243)(H,214,261)(H,215,258)(H,216,250)(H,217,251)(H,218,253)(H,219,259)(H,220,260)(H,221,249)(H,222,267)(H,223,262)(H,224,256)(H,225,265)(H,226,263)(H,227,254)(H,236,237)(H,238,239)(H4,187,188,194)(H4,189,190,195)/t94-,98?,99?,100?,102-,103-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVODVAZJVCZIQ-INNSVFCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)OC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC6C=NC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N)NC(=O)C(C(C)C)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC7C=NC=N7)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7C=NC=N7)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C175H274N52O48S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3939 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51257-86-4 | |

| Record name | Parathyroid hormone (3-34) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051257864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dichotomous Role of PTH (3-34) (bovine) in Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the bovine parathyroid hormone fragment (3-34) [bPTH (3-34)] in bone resorption. While parathyroid hormone is classically known for its catabolic effects on bone when administered continuously, its fragments can elicit nuanced and sometimes contradictory cellular responses. This document synthesizes current research to elucidate the signaling pathways and cellular interactions modulated by bPTH (3-34), offering a comprehensive resource for professionals in bone biology and therapeutic development.

Core Mechanisms of Action: Direct and Indirect Pathways

The influence of PTH on bone resorption is not a monolithic process. It is a complex interplay of direct and indirect signaling to the primary bone-resorbing cells, the osteoclasts. The fragment bPTH (3-34) participates in this complex regulation, primarily through its interaction with the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.

The Indirect Pathway: Osteoblast-Mediated Osteoclastogenesis

The most widely accepted mechanism of PTH-induced bone resorption is indirect, mediated by osteoblasts.[1] PTH binds to PTH1R on osteoblasts, initiating a signaling cascade that alters the expression of key regulators of osteoclast differentiation and activation.[1]

Specifically, PTH upregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and downregulates the expression of its decoy receptor, Osteoprotegerin (OPG).[2][3] The subsequent increase in the RANKL/OPG ratio is a critical determinant of osteoclastogenesis.[4] RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, driving their differentiation into mature, multinucleated osteoclasts.[1]

While much of the research focuses on PTH (1-34), the principles of osteoblast-mediated osteoclast activation are central to understanding the broader effects of PTH and its analogues.

The Direct Pathway: A Contentious but Emerging Concept

Recent evidence has challenged the dogma that osteoclasts are unresponsive to direct PTH stimulation. Studies have demonstrated the presence of PTH1R on osteoclasts, suggesting a direct mechanism of action.[1][5] Bovine PTH has been shown to directly enhance the bone-resorbing capability of mature osteoclasts.[1][5] This direct effect appears to be independent of osteoclast differentiation, as bPTH did not significantly alter the number of mature osteoclasts in culture.[1][6] Instead, the hormone directly modulates the machinery responsible for bone matrix degradation.

Signaling Pathways Activated by PTH (3-34)

The binding of PTH fragments to the PTH1R can initiate multiple downstream signaling cascades. The specific pathways activated can differ between PTH (1-34) and PTH (3-34), leading to distinct cellular outcomes.

Gs/cAMP/PKA Pathway

Activation of the Gs alpha subunit, leading to adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production, is a canonical signaling pathway for PTH1R.[1][6] However, PTH (3-34) is considered to have limited or no stimulatory effects on cAMP production compared to PTH (1-34).[7] This distinction is critical, as the cAMP pathway is implicated in the transient breakdown of the actin cytoskeleton in osteoblasts.[7]

Gq/Calcium/PKC Pathway

PTH1R can also couple to the Gq alpha subunit, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC).[2] Some studies suggest that PTH (3-34) can activate this pathway.[8]

RhoA Signaling

A key aspect of PTH (3-34) signaling is its ability to activate the small GTPase RhoA in osteoblastic cells.[7][9] This activation is independent of cAMP and plays a crucial role in maintaining the actin cytoskeleton.[7][9] This is in contrast to PTH (1-34), which can promote the breakdown of the actin cytoskeleton through cAMP-dependent mechanisms.[7]

Quantitative Data on the Effects of bPTH on Bone Resorption

The following tables summarize the quantitative data from key studies investigating the effects of bovine PTH on osteoclast activity and gene expression.

Table 1: Effect of bPTH on Osteoclast-Mediated Bone Resorption

| bPTH Concentration (ng/mL) | Mean Bone Resorption Area (mm²) ± SEM | Fold Increase vs. Control |

| 0 (Control) | 0.050 ± 0.007 | - |

| 0.1 | 0.103 ± 0.026 | ~2.1 |

| 1.0 | 0.155 ± 0.011 | ~3.1 |

| 10 | 0.213 ± 0.027 | ~4.3 |

| 100 | 0.290 ± 0.035 | ~5.8 |

Data from a study on cultured murine osteoclasts. Bone resorption was completely inhibited in the presence of the V-ATPase inhibitor bafilomycin A1.[1]

Table 2: Effect of bPTH on V-ATPase Subunit mRNA Expression in Osteoclasts

| bPTH Concentration (ng/mL) | Relative mRNA Expression of V-ATPase a3-subunit (Normalized to GAPDH) | Relative mRNA Expression of V-ATPase d2-subunit (Normalized to GAPDH) |

| 0 (Control) | Baseline | Baseline |

| 0.1 | Increased | Increased |

| 1.0 | Further Increased | Further Increased |

| 10 | Maximally Increased | Maximally Increased |

| 100 | Maximally Increased | Maximally Increased |

This table represents the dose-dependent increase in mRNA expression as described in the source.[5] Specific quantitative fold-changes were not provided in the abstract.

Table 3: Effect of bPTH (1-34) on RANKL and OPG mRNA Expression in Mouse Bone Marrow Stromal Cells

| Cell Culture Day | Treatment | Change in RANKL mRNA | Change in OPG mRNA |

| 21 | 100 ng/mL bPTH (1-34) | 2-fold increase | Inhibited |

| 28 | 100 ng/mL bPTH (1-34) | 3-fold increase | Inhibited |

These changes were associated with a 5.6-fold increase in TRACP+ cells in co-cultures at day 14 and a 1.9-fold increase at day 28.[3]

Detailed Experimental Methodologies

The following are representative experimental protocols used to investigate the effects of bPTH on bone resorption.

Osteoclast Culture and Bone Resorption Assay

-

Cell Source: Bone marrow-derived monocytes from C57BL/6 mice are a common source for osteoclast precursors.[5]

-

Osteoclast Differentiation: Precursors are cultured in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.

-

Bone Resorption Assay: Mature osteoclasts are seeded onto bone-mimicking substrates, such as hydroxyapatite-coated plates.

-

Treatment: Cells are treated with varying concentrations of bPTH (e.g., 0.1, 1.0, 10, and 100 ng/mL) for a specified period (e.g., 2 days).[5]

-

Quantification: The resorbed area on the plates is visualized and quantified using imaging software.

Gene Expression Analysis by RT-qPCR

-

Cell Culture and Treatment: Osteoblasts or osteoclasts are cultured and treated with bPTH as described above.

-

RNA Extraction: Total RNA is extracted from the cells using standard protocols.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., RANKL, OPG, V-ATPase subunits) and a housekeeping gene (e.g., GAPDH) for normalization.[6]

Western Blot Analysis

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against the protein of interest (e.g., PTH1R, V-ATPase subunits) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

-

Detection: The protein bands are visualized and quantified.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

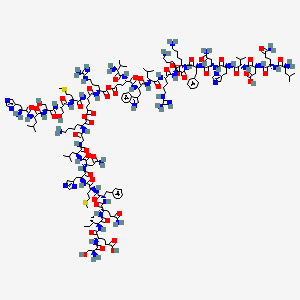

Caption: Signaling pathways of bPTH (3-34) in bone resorption.

Caption: Experimental workflow for studying bPTH (3-34) effects.

References

- 1. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. PTH differentially regulates expression of RANKL and OPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parathyroid hormone regulation of hypoxia-inducible factor signaling in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho GTPase signaling and PTH 3-34, but not PTH 1-34, maintain the actin cytoskeleton and antagonize bisphosphonate effects in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The PTH(3-34) Fragment: A Technical Guide to its Discovery, History, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The biological activities of the full-length 84-amino acid peptide are largely attributed to its N-terminal region. Structure-activity relationship studies, initiated to understand the domains responsible for receptor binding and activation, led to the synthesis and characterization of various PTH fragments. Among these, the PTH(3-34) fragment has emerged as a vital tool for elucidating the nuanced signaling mechanisms of the PTH 1 receptor (PTH1R). This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to PTH(3-34), offering detailed methodologies and quantitative data to support further research and drug development efforts.

Discovery and History

The journey to understanding PTH(3-34) began with the foundational work on the full-length hormone and its biologically active N-terminal fragment, PTH(1-34). In the early 1980s, researchers sought to delineate the specific amino acid residues responsible for receptor binding versus signal transduction. This led to the synthesis of various truncated and modified PTH peptides.

A key breakthrough came with the observation that N-terminally truncated analogs of PTH(1-34) could act as competitive antagonists. The synthetic analog [Nle-8,Nle-18,Tyr-34]bPTH-(3-34)amide was identified as a potent inhibitor of PTH-stimulated adenylate cyclase activity in in vitro assays using canine renal cortical membranes.[1] This discovery was pivotal, as it demonstrated that the removal of the first two N-terminal amino acids abolished the ability to stimulate cyclic AMP (cAMP) production, a primary second messenger of PTH action, while retaining the capacity to bind to the PTH receptor. This established PTH(3-34) as a valuable tool to uncouple receptor binding from adenylate cyclase activation and paved the way for its use in dissecting the multiple signaling pathways initiated by PTH1R activation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PTH(3-34), providing a comparative overview of its biological activities.

Table 1: Receptor Binding and Adenylate Cyclase Inhibition

| Peptide | Cell/Tissue Type | Assay | Parameter | Value | Reference |

| [Nle]PTH-(3-34) | Opossum Kidney (OK) cells | Adenylate Cyclase | Competitive Antagonist | - | [2] |

| hPTH-(3-34) | Opossum Kidney (OK) cells | cAMP Production | Inhibition of PTH(1-34) induced cAMP | Yes | [3] |

| [Nle8,18,Tyr34]bPTH(3-34)amide | Canine Renal Cortical Membranes | Adenylate Cyclase | Inhibition of PTH(1-34) | Yes | [1] |

| hPTHrP-(1-34) | Rabbit Kidney Microvessels | Adenylate Cyclase | EC50 | 3 x 10-9 M | [4] |

| hPTH-(1-34) | Rabbit Kidney Microvessels | Adenylate Cyclase | EC50 | 3 x 10-9 M | [4] |

Table 2: Effects on Phosphate Transport

| Peptide | Cell/Tissue Type | Effect | Parameter | Value | Reference |

| PTH-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | EC50 | 5 x 10-11 M | [2] |

| [Nle]PTH-(3-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | Yes | - | [2] |

| [Nle8,Nle18,Tyr34]bPTH 3-34 amide | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | ~3 orders of magnitude less potent than bPTH 1-34 | - | [5][6] |

| hPTH-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | 27.5 ± 2.0% at 10-7 M | - | [3] |

| hPTHrP-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | 33.2 ± 1.2% at 10-7 M | - | [3] |

Table 3: Protein Kinase C (PKC) Activation

| Peptide | Cell/Tissue Type | Effect | Observation | Reference |

| bPTH(1-34) | UMR-106-01 cells | PKC Activation | 157% increase in membrane-bound PKC activity | [7] |

| bPTH(3-34) | UMR-106-01 cells | PKCδ Translocation | Translocation from membrane to nuclear fraction | [8][9] |

| PTH-(1-34) | UMR-106-01 cells | PKCδ Translocation | Translocation from membrane to nuclear fraction | [8][9] |

Signaling Pathways

PTH(3-34) has been instrumental in demonstrating that the PTH1R can signal through pathways other than the canonical Gs-adenylate cyclase-PKA pathway. It preferentially activates Gq-phospholipase C (PLC)-protein kinase C (PKC) signaling.

PTH(1-34) activates both the PKA and PKC pathways. In contrast, PTH(3-34) primarily activates the PKC pathway, with little to no stimulation of cAMP production.

Experimental Protocols

Detailed methodologies for key experiments involving PTH(3-34) are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Solid-Phase Synthesis of [Nle-8,Nle-18,Tyr-34]bPTH-(3-34)amide

This protocol outlines the general steps for the solid-phase synthesis of the bovine PTH(3-34) analog, a commonly used tool in research.

Protocol:

-

Resin Preparation: Start with a p-methylbenzhydrylamine (MBHA) resin.

-

Amino Acid Coupling: Sequentially couple Boc-protected amino acids using a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

-

Deprotection: After each coupling step, remove the Boc protecting group with trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resin with diisopropylethylamine (DIEA) in DCM.

-

Repeat: Repeat the coupling, deprotection, and neutralization steps for each amino acid in the sequence.

-

Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with an appropriate scavenger.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and amino acid analysis.

Adenylate Cyclase Assay in Canine Renal Cortical Membranes

This assay is used to determine the ability of PTH analogs to stimulate or inhibit cAMP production.

Protocol:

-

Membrane Preparation:

-

Euthanize a dog and rapidly excise the kidneys.

-

Dissect the renal cortex and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 250 mM sucrose).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude plasma membranes.

-

Wash the pellet and resuspend in assay buffer.

-

-

Assay Reaction:

-

In a final volume of 100 µL, combine the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), MgCl₂, and the PTH analog (e.g., PTH(1-34) as an agonist, PTH(3-34) as an antagonist).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).

-

Centrifuge to pellet the protein.

-

Measure the cAMP concentration in the supernatant using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

PTH Receptor Binding Assay in ROS 17/2.8 Cells

This assay quantifies the binding affinity of PTH analogs to the PTH1R.

Protocol:

-

Cell Culture: Culture rat osteosarcoma (ROS) 17/2.8 cells to confluence in appropriate media.

-

Radioligand Preparation: Prepare a radiolabeled PTH analog (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)amide).

-

Binding Reaction:

-

Wash the confluent cells with binding buffer.

-

Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., PTH(3-34)) in binding buffer.

-

Incubate at a specific temperature (e.g., 4°C or 22°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Aspirate the incubation medium.

-

Wash the cells rapidly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Solubilize the cells (e.g., with NaOH).

-

Measure the amount of cell-associated radioactivity using a gamma counter.

-

Analyze the data to determine the binding affinity (Kd) or the concentration that inhibits 50% of specific binding (IC50).

-

Protein Kinase C (PKC) Activity Assay in UMR-106-01 Cells

This assay measures the activation of PKC in response to PTH analogs.

Protocol:

-

Cell Culture and Treatment: Culture UMR-106-01 cells and treat with the desired concentration of PTH(3-34) for a specific time.

-

Cell Fractionation:

-

Harvest the cells and homogenize in a buffer containing protease and phosphatase inhibitors.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

PKC Activity Measurement:

-

Assay PKC activity in both fractions by measuring the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.

-

Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³²P-ATP, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Express PKC activity as pmol of phosphate incorporated per minute per mg of protein. An increase in the membrane-to-cytosol ratio of PKC activity indicates activation.

Immunohistochemical Analysis of NaPi-IIa Internalization

This method visualizes the effect of PTH(3-34) on the subcellular localization of the sodium-phosphate cotransporter NaPi-IIa in renal proximal tubules.

Protocol:

-

Tissue Preparation:

-

Anesthetize a mouse and perfuse the kidneys with saline followed by a fixative (e.g., paraformaldehyde-lysine-periodate).

-

For in vitro studies, isolate proximal tubules and perfuse them with a solution containing PTH(3-34).

-

-

Cryosectioning: Embed the fixed tissue in an embedding medium and prepare thin sections using a cryostat.

-

Immunostaining:

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate the sections with a primary antibody specific for NaPi-IIa.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy: Mount the sections with an anti-fading medium and visualize the fluorescence using a confocal or epifluorescence microscope. A shift in NaPi-IIa staining from the apical brush border to subapical vesicles indicates internalization.[10][11]

Phalloidin Staining for F-actin in MC3T3-E1 Cells

This protocol is used to visualize the actin cytoskeleton in osteoblastic cells treated with PTH(3-34).

Protocol:

-

Cell Culture and Treatment:

-

Plate MC3T3-E1 cells on coverslips and culture until the desired confluency.

-

Treat the cells with PTH(3-34) for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Staining:

-

Block non-specific binding with 1% bovine serum albumin in PBS.

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., rhodamine-phalloidin) to stain F-actin.

-

-

Mounting and Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

-

Conclusion

The discovery and characterization of the PTH(3-34) fragment have been instrumental in advancing our understanding of PTH receptor signaling. Its ability to selectively activate the PKC pathway without stimulating cAMP production has provided a powerful tool to dissect the complex downstream effects of PTH1R activation in various tissues, including bone and kidney. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the intricacies of PTH biology and to develop novel therapeutics targeting the PTH signaling cascade.

References

- 1. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dual mechanism for regulation of kidney phosphate transport by parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Renal vasodilatation and microvessel adenylate cyclase stimulation by synthetic parathyroid hormone-like protein fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase-A and the effects of parathyroid hormone on phosphate uptake in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Protein kinase C activity in UMR-106-01 cells: effects of parathyroid hormone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Luminal and contraluminal action of 1-34 and 3-34 PTH peptides on renal type IIa Na-P(i) cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of PTH (3-34) (bovine) with the PTH1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the bovine parathyroid hormone fragment (3-34) to the parathyroid hormone 1 receptor (PTH1R). This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for researchers in endocrinology, bone metabolism, and drug discovery.

Core Concepts

The parathyroid hormone (PTH) and its receptor, PTH1R, are central to calcium and phosphate homeostasis. The N-terminal fragment PTH(1-34) is known to be fully active, while shorter fragments, such as PTH(3-34), can act as antagonists or partial agonists. Understanding the binding affinity and functional consequences of these fragments is crucial for the development of novel therapeutics for conditions like osteoporosis and hyperparathyroidism.

Quantitative Binding Affinity Data

The binding affinity of bovine PTH (3-34) and its analogs to the PTH1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available in the literature. It is important to note that the reported values can vary based on the specific ligand (unmodified or modified), the experimental system (cell type, receptor conformation), and the assay format (direct binding vs. functional response).

| Ligand | Assay Type | Cell Line/Membrane Source | Quantitative Value | Unit | Reference |

| [Nle,Tyr]PTH-(3-34)-NH2 (bovine) | Competitive Binding | Not Specified | pIC50 = 8.0 | - | [1] |

| Bovine PTH (3-34) | Functional (cAMP accumulation) | CHO-K1 cells expressing hPTH1R | EC50 = 241 | nM | [2] |

| Bovine PTH (3-34) | Functional (ERK1/2 phosphorylation inhibition) | Not Specified | IC50 ≈ 3 | nM | [3] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). An IC50 value represents the concentration of a ligand that is required for 50% inhibition of a specific biological response. EC50, the half maximal effective concentration, refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The determination of binding affinity for PTH1R ligands typically involves competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature.

Protocol: Competitive Radioligand Binding Assay for PTH1R

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the PTH1 receptor (e.g., HEK-293, COS-7, or CHO-K1 cells).

-

Radioligand: A radiolabeled PTH analog, typically 125I-PTH(1-34).

-

Unlabeled Ligand: Bovine PTH (3-34) (or its analog) at a range of concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Culture cells expressing PTH1R to high confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in sequence:

-

Binding buffer.

-

A fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).

-

Increasing concentrations of the unlabeled competitor ligand, bovine PTH (3-34).

-

A fixed concentration of the radioligand (e.g., a concentration close to its Kd).

-

-

Include control wells for:

-

Total binding: Contains membranes and radioligand only (no competitor).

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM PTH(1-34)) to saturate all specific binding sites.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation may be applied.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding at each competitor concentration.

-

Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., a one-site fit) to determine the IC50 value from the competition curve.

-

Calculate Ki (optional): If the Kd of the radioligand is known, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Signaling Pathways and Visualizations

The PTH1 receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). An alternative pathway involves the coupling to Gαq, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent activation of Protein Kinase C (PKC). There is also evidence for a PLC-independent activation of PKC.

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow for a competitive binding assay.

Caption: PTH1 Receptor Signaling Pathways.

Caption: Competitive Binding Assay Workflow.

This guide provides a foundational understanding of the interaction between bovine PTH (3-34) and the PTH1 receptor. The provided data and protocols are intended to aid in the design and interpretation of experiments aimed at further elucidating the pharmacology of PTH fragments and the development of novel therapeutics.

References

An In-depth Technical Guide to the Signaling Pathways Activated by Bovine Parathyroid Hormone (3-34)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Parathyroid Hormone (3-34) [bPTH(3-34)] is a C-terminal fragment of parathyroid hormone that lacks the first two N-terminal amino acids. This structural modification results in a pharmacological profile distinct from the full-length active fragment, PTH(1-34). While PTH(1-34) is a potent activator of both the adenylyl cyclase and phospholipase C signaling pathways, bPTH(3-34) exhibits a more selective mode of action. This technical guide provides a comprehensive overview of the signaling pathways activated by bPTH(3-34), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways of bPTH(3-34)

The defining characteristic of bPTH(3-34) is its preferential activation of the Protein Kinase C (PKC) pathway with little to no stimulation of the Protein Kinase A (PKA) pathway. This biased agonism stems from its interaction with the Type 1 Parathyroid Hormone Receptor (PTH1R). The N-terminal residues of PTH(1-34) are critical for the full activation of adenylyl cyclase, and their absence in bPTH(3-34) significantly curtails this signaling cascade. However, the C-terminal portion of the peptide, which is responsible for receptor binding, remains intact, allowing it to engage the PTH1R and trigger alternative downstream signals.

Protein Kinase C (PKC) Pathway

The primary signaling cascade initiated by bPTH(3-34) is the PKC pathway. Upon binding to the PTH1R, bPTH(3-34) is thought to induce a conformational change in the receptor that favors coupling to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates members of the PKC family, leading to the phosphorylation of a multitude of downstream target proteins and subsequent cellular responses. In some cellular contexts, bPTH(3-34) has been shown to activate PKC as strongly as PTH(1-34)[1][2].

Cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway

In contrast to its effects on the PKC pathway, bPTH(3-34) is a very weak agonist or, in some contexts, an antagonist of the cAMP/PKA pathway. The activation of adenylyl cyclase by the PTH1R is primarily mediated by the Gs G-protein. The interaction of the N-terminal amino acids of PTH(1-34) with the juxtamembrane and transmembrane domains of the PTH1R is crucial for efficient Gs coupling and subsequent cAMP production. The absence of these residues in bPTH(3-34) results in a drastically reduced capacity to stimulate adenylyl cyclase.[3][4][5]

Quantitative Data on bPTH(3-34) Signaling

The following tables summarize the available quantitative data for the signaling activity of bovine PTH(3-34) in comparison to PTH(1-34).

Table 1: Potency of PTH Analogs in cAMP Accumulation Assays

| Ligand | Cell Type | EC50 (nM) | Efficacy (relative to PTH(1-34)) | Reference |

| bPTH(1-34) | UMR 106-H5 | 3 | Not Reported | [6] |

| bPTH(3-34) | CHO-K1 expressing hPTH1R | 241 | Partial Agonist | [7] |

| bPTH(3-34) | MC3T3-E1 | No detectable response | Inactive | [5] |

Table 2: Activity of PTH Analogs in Phospholipase C (PLC) / Inositol Phosphate (IP) Accumulation Assays

| Ligand | Cell Type | Observation | Reference |

| bPTH(1-34) | UMR 106-01 | 1.6-fold increase over control | [3] |

| bPTH(3-34) | UMR 106-01 | 1.6-fold increase over control | [3] |

| bPTH(3-34) | CHO-K1 expressing hPTH1R | Inactive | [7] |

Table 3: Qualitative Effects of bPTH(3-34) on Protein Kinase C (PKC) Activation

| Ligand | Cell Type | Relative PKC Activation | Reference |

| bPTH(3-34) | UMR 106-01 | 62% of bPTH(1-34) | [3] |

| bPTH(3-34)NH2 | HKRK B7 (human PTHR1s) | Less effective than hPTH(1-34)NH2 | [1] |

| bPTH(3-34)NH2 | Normal human foreskin fibroblasts | As strong as hPTH(1-34)NH2 | [1] |

Signaling Pathway Diagrams

Caption: Differential signaling pathways of PTH(1-34) and PTH(3-34).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bPTH(3-34) signaling. Below are representative protocols for key experiments.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cyclic AMP in response to ligand stimulation.

1. Cell Culture and Seeding:

- Culture cells expressing the PTH1R (e.g., HEK293-PTH1R or UMR-106) in appropriate media and conditions.

- Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Ligand Stimulation:

- Prepare serial dilutions of bPTH(3-34) and a positive control (e.g., PTH(1-34)) in a suitable assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

- Remove the culture medium from the cells and add the ligand dilutions.

- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

- Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.

- Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.

4. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Calculate the concentration of cAMP in the experimental wells based on the standard curve.

- Plot the cAMP concentration against the log of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

A[label="Seed PTH1R-expressing cells\nin multi-well plate"];

B[label="Culture cells to confluency"];

C [label="Prepare serial dilutions of\nbPTH(3-34) and controls"];

D [label="Stimulate cells with ligands\nin the presence of IBMX"];

E [label="Lyse cells to release\nintracellular cAMP"];

F [label="Quantify cAMP using\ncompetitive immunoassay (HTRF/ELISA)"];

G [label="Generate standard curve and\nanalyze dose-response data"];

H [label="Determine EC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> D;

C -> D;

D -> E -> F -> G -> H;

}

Caption: General workflow for a cAMP accumulation assay.

Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC in response to bPTH(3-34).

1. Cell Culture and Treatment:

* Culture appropriate cells (e.g., UMR-106) to near confluency.

* Treat cells with bPTH(3-34), a positive control (e.g., phorbol 12-myristate 13-acetate - PMA), and a vehicle control for a specified time.

2. Cell Lysis and Protein Extraction:

* Wash cells with ice-cold PBS and lyse them in a buffer that preserves kinase activity.

* Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic and membrane fractions.

* For some protocols, separation of cytosolic and membrane fractions is performed to assess PKC translocation.

3. Kinase Reaction:

* Prepare a reaction mixture containing a PKC-specific substrate peptide, [γ-³²P]ATP, and necessary co-factors (e.g., CaCl₂, phosphatidylserine, diacylglycerol).

* Initiate the reaction by adding the cell lysate to the reaction mixture.

* Incubate at 30°C for a defined period (e.g., 10-20 minutes).

4. Measurement of Substrate Phosphorylation:

* Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

* Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

* Quantify the incorporated radioactivity on the paper using a scintillation counter.

5. Data Analysis:

* Calculate the PKC activity as the amount of ³²P incorporated into the substrate per unit of time and protein concentration.

* Compare the activity in bPTH(3-34)-treated samples to control samples.

Receptor Binding Assay

This assay determines the affinity of bPTH(3-34) for the PTH1R.

1. Membrane Preparation:

* Harvest cells expressing the PTH1R and homogenize them in a hypotonic buffer.

* Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

* Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

* Resuspend the membrane pellet in a binding buffer.

2. Competitive Binding Reaction:

* Prepare a reaction mixture containing the cell membranes, a radiolabeled PTH analog (e.g., ¹²⁵I-PTH(1-34)), and increasing concentrations of unlabeled bPTH(3-34) or a reference competitor.

* Incubate the mixture to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

* Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

* Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioactivity.

4. Quantification:

* Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

* Plot the percentage of specific binding against the log of the competitor concentration.

* Fit the data to a one-site or two-site competition model to determine the IC50 value.

* Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Bovine PTH(3-34) is a valuable tool for dissecting the complexities of PTH1R signaling. Its ability to selectively activate the PKC pathway provides a means to study the physiological consequences of this signaling cascade in isolation from the cAMP/PKA pathway. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced pharmacology of bPTH(3-34) and to explore its potential as a therapeutic agent or a probe for understanding G protein-coupled receptor signaling.

References

- 1. Stimulation of protein kinase C activity in cells expressing human parathyroid hormone receptors by C- and N-terminally truncated fragments of parathyroid hormone 1-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protein kinase-C activation domain of the parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acute Down-regulation of Sodium-dependent Phosphate Transporter NPT2a Involves Predominantly the cAMP/PKA Pathway as Revealed by Signaling-selective Parathyroid Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombin and parathyroid hormone mobilize intracellular calcium in rat osteosarcoma cells by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

The In Vitro Effects of PTH(3-34) (Bovine) on Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of the bovine parathyroid hormone fragment PTH(3-34) on osteoclastogenesis. While direct quantitative data on the impact of the (3-34) fragment on osteoclast formation is limited in publicly available literature, this document synthesizes findings on related PTH fragments, particularly bovine PTH(1-34), to infer and understand the potential mechanisms of action. This guide details the indirect nature of PTH(3-34)'s influence on osteoclast precursor cells, mediated through osteoblasts and their associated signaling pathways.

Quantitative Effects on Osteoclastogenesis and Bone Resorption

One key study demonstrated that bovine PTH(1-34) did not significantly alter the number of mature, TRAP-positive multinucleated osteoclasts in vitro at concentrations ranging from 0.1 to 100 ng/ml.[1] However, the same study revealed a dose-dependent increase in the bone resorption capability of mature osteoclasts.[1][2]

Table 1: Effect of Bovine PTH(1-34) on Osteoclast Differentiation

| Treatment Group | Concentration (ng/ml) | Mean Number of Mature Osteoclasts (± SD) |

| Control | 0 | 14.5 ± 2.6 |

| bPTH(1-34) | 0.1 | 14.0 ± 2.7 |

| bPTH(1-34) | 1 | 14.8 ± 3.0 |

| bPTH(1-34) | 10 | 15.8 ± 1.7 |

| bPTH(1-34) | 100 | 14.7 ± 2.2 |

Data from a study on bovine PTH(1-34) showing no significant impact on the number of differentiated osteoclasts.[1]

Table 2: Effect of Bovine PTH(1-34) on Bone Resorption by Osteoclasts

| Treatment Group | Concentration (ng/ml) | Mean Bone Resorption Area (mm²) (± SD) |

| Control | 0 | 0.050 ± 0.007 |

| bPTH(1-34) | 0.1 | 0.103 ± 0.026 |

| bPTH(1-34) | 1 | 0.155 ± 0.011 |

| bPTH(1-34) | 10 | 0.213 ± 0.027 |

| bPTH(1-34) | 100 | 0.290 ± 0.035 |

Data from a study on bovine PTH(1-34) illustrating a dose-dependent increase in bone resorption activity.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the in vitro effects of PTH on osteoclastogenesis.

Osteoclast Culture and Differentiation Assay

This protocol is adapted from studies investigating the effects of bovine PTH on osteoclast formation.

-

Cell Source: Bone marrow cells are harvested from the long bones of mice or rats.

-

Culture Medium: Cells are cultured in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

-

Induction of Differentiation: Osteoclastogenesis is induced by the addition of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL). A typical concentration for RANKL is 35 ng/ml.[1]

-

PTH Treatment: Bovine PTH(3-34) is dissolved in a vehicle solution (e.g., 0.1% bovine serum albumin in sterile water) and added to the culture medium at various concentrations. Control cultures receive the vehicle alone.

-

Culture Maintenance: The culture medium with treatments is replaced every 2-3 days. The total culture period to observe mature osteoclasts is typically 5-7 days.[1][3]

-

Identification of Osteoclasts (TRAP Staining):

-

At the end of the culture period, cells are fixed with 10% formalin for 10 minutes.

-

The cells are then stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.

-

TRAP-positive cells that are multinucleated (containing 3 or more nuclei) are identified and counted as mature osteoclasts.[1][4]

-

Bone Resorption Assay

This assay measures the functional activity of osteoclasts.

-

Substrate: Osteoclasts are cultured on a resorbable substrate, such as dentin slices, bone slices, or commercially available plates coated with a synthetic calcium phosphate matrix.[1][2]

-

Cell Seeding: Mature osteoclasts, generated as described above, are seeded onto the resorbable substrate.

-

PTH Treatment: The cells are then treated with various concentrations of bovine PTH(3-34) for a period of 24-48 hours.

-

Visualization of Resorption Pits:

-

At the end of the treatment period, the cells are removed from the substrate (e.g., using a 1M NH₄OH solution and sonication).

-

The substrate is then stained with a dye such as toluidine blue or hematoxylin to visualize the resorption pits.

-

The resorbed area is quantified using image analysis software.[1][2]

-

Signaling Pathways of PTH(3-34) in the Context of Osteoclastogenesis

The effects of PTH on osteoclastogenesis are primarily indirect, mediated by the action of PTH on osteoblasts and stromal cells. These cells express the PTH 1 receptor (PTH1R).[1] PTH(3-34) is known to have little to no stimulatory effect on the cyclic AMP (cAMP) pathway, which is a major downstream effector of PTH(1-34).[5] Instead, PTH(3-34) is suggested to signal through the protein kinase C (PKC) pathway.

Binding of PTH to PTH1R on osteoblasts initiates a signaling cascade that modulates the expression of key factors controlling osteoclast differentiation, namely RANKL and osteoprotegerin (OPG). PTH stimulation typically leads to an upregulation of RANKL and a downregulation of OPG expression by osteoblasts.[1][6][7] This shift in the RANKL/OPG ratio promotes the differentiation and activation of osteoclast precursors, which express the RANK receptor.

Caption: Indirect signaling of PTH(3-34) on osteoclastogenesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro effects of bovine PTH(3-34) on osteoclastogenesis.

References

- 1. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin G/H synthase-2 is required for maximal formation of osteoclast-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidification of the Osteoclastic Resorption Compartment Provides Insight into the Coupling of Bone Formation to Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Antagonistic Potential of PTH (3-34) (bovine): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the bovine parathyroid hormone fragment PTH (3-34) as a Parathyroid Hormone 1 Receptor (PTH1R) antagonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its mechanism of action, receptor binding, and downstream signaling effects. It also presents detailed experimental protocols and quantitative data to facilitate further investigation into this complex peptide.

Introduction: The Dichotomy of PTH (3-34)

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, primarily exerting its effects through the PTH1R, a Class B G-protein coupled receptor (GPCR). The N-terminal region of PTH is crucial for receptor activation and subsequent intracellular signaling. The bovine PTH fragment (3-34), which lacks the first two N-terminal amino acids, has been extensively studied as a competitive antagonist of the PTH1R. While it demonstrates clear antagonistic properties in in vitro settings by blocking the canonical Gs/cAMP signaling pathway, its characterization is nuanced by reports of weak agonist activity in vivo and potential activation of alternative signaling cascades. This guide explores the multifaceted nature of PTH (3-34) and its interactions with the PTH1R.

Mechanism of Action: A Tale of Two Pathways

The PTH1R couples to multiple G-proteins to initiate diverse intracellular signaling cascades. The two primary pathways are the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C/IP3/Ca2+ pathway.[1][2][3][4]

N-terminally truncated PTH analogs, such as PTH (3-34), bind to the PTH1R with high affinity but fail to elicit a significant increase in cAMP accumulation.[5] This selective blockade of the Gs-mediated pathway forms the basis of its antagonist function. However, some studies suggest that PTH (3-34) can activate the protein kinase C (PKC) pathway, indicating a potential for biased agonism.[6] This differential engagement of signaling pathways is a key area of investigation for developing signal-specific PTH analogs.

Signaling Pathway Diagrams

Quantitative Data Summary

The antagonistic and potential agonist properties of bovine PTH (3-34) and related peptides have been quantified in various studies. The following tables summarize key quantitative data from the literature.

| Peptide | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| bPTH (3-34) | Adenylate Cyclase Inhibition | Dog Renal Cortical Membranes | - | Inhibited PTH (1-34) stimulation | [7] |

| bPTH (3-34) | cAMP Production Inhibition | Chicken Adrenocortical Cells | - | Inhibited cPTH (1-34) stimulation | [8] |

| bPTH (3-34) | cAMP Production Inhibition | Avian Adrenocortical Cells | - | Inhibited aPTH stimulation | [9] |

| [Nle8,18,Tyr34]bPTH (3-34)amide | Phosphate Transport Inhibition | Opossum Kidney (OK) Cells | EC50 | ~1 µM | [10] |

| [Nle]PTH (3-34) | Phosphate Transport Inhibition | Opossum Kidney (OK) Cells | - | Inhibited phosphate transport | [11] |

| [Nle8,18,Tyr34]bPTH (3-34)amide | NO Release Inhibition | Endothelial Cells | - | Antagonized hPTH(1-34) stimulation | [12] |

Table 1: Antagonistic Activity of PTH (3-34) and Analogs

| Peptide | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| [Nle8,18,Tyr34]bPTH (3-34)amide | Protein Kinase A Activation | Opossum Kidney (OK) Cells | - | Significant increase in activity | [10] |

| bPTH (3-34) | PTH/PTHrP Receptor mRNA Downregulation | Fetal Rat Osteoblasts | - | Caused smaller decrease than bPTH(1-34) | [13] |

| [Nle8,18,Tyr34]bPTH (3-34) | Agonist Activity in vivo | Dogs | - | Weak agonist effects | [14] |

| bPTH (3-34) | cAMP Accumulation | Human PTH2 Receptor | - | Partial agonist | [15] |

Table 2: Agonist and Other Activities of PTH (3-34) and Analogs

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are composite protocols for key experiments based on published literature.

Radioligand Binding Assay

This protocol is for determining the binding affinity of PTH (3-34) to the PTH1R.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing PTH1R (e.g., SaOS-2, ROS 17/2.8) to confluence.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Reaction:

-

In a microtiter plate, add a fixed concentration of radiolabeled PTH ligand (e.g., [125I]-PTH(1-34)).

-

Add increasing concentrations of unlabeled competitor peptide (e.g., bovine PTH (3-34)).

-

Add a standardized amount of cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C or 22°C) for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol measures the ability of PTH (3-34) to antagonize PTH-stimulated cAMP production.

-

Cell Culture:

-

Seed cells expressing PTH1R (e.g., HEK293-PTH1R, UMR-106) in multi-well plates and grow to near confluence.

-

-

Assay Procedure:

-

Wash cells with a serum-free medium.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Add the antagonist (bovine PTH (3-34)) at various concentrations and incubate for a defined period (e.g., 15-30 minutes).

-

Add a fixed, sub-maximal concentration of the agonist (e.g., PTH (1-34)) to stimulate cAMP production.

-

Incubate for a further period (e.g., 10-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels in the cell lysates using a competitive immunoassay kit (e.g., ELISA, TR-FRET).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value for the antagonist.

-

Conclusion and Future Directions

Bovine PTH (3-34) remains a valuable tool for dissecting the complex signaling of the PTH1R. Its established role as an in vitro antagonist of the Gs/cAMP pathway is clear, though the nuances of its in vivo effects and potential for biased agonism warrant further investigation. The discrepancies between in vitro and in vivo findings highlight the importance of integrated experimental approaches in drug development.[14][16] Future research should focus on elucidating the structural basis for its differential signaling, exploring its effects on a wider range of downstream signaling pathways (e.g., ERK/MAPK), and conducting comprehensive in vivo studies to clarify its physiological and potential therapeutic roles. The development of more potent and selective PTH1R antagonists, guided by the insights gained from studying fragments like PTH (3-34), holds promise for the treatment of disorders characterized by PTH excess.

References

- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Parathyroid hormone: effects of the 3-34 fragment in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Response of adrenal cells to parathyroid hormone stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A dual mechanism for regulation of kidney phosphate transport by parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. Down-regulation of the receptor for parathyroid hormone (PTH) and PTH-related peptide by PTH in primary fetal rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. In vitro studies on an antagonist of parathyroid hormone [Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide - PubMed [pubmed.ncbi.nlm.nih.gov]

Gene Expression Changes Induced by PTH(3-34) (bovine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gene expression changes induced by the bovine parathyroid hormone fragment PTH(3-34). It is intended for researchers, scientists, and professionals in drug development who are investigating the molecular mechanisms of parathyroid hormone and its analogues. This document summarizes the current understanding of PTH(3-34)'s effects on gene transcription, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its full-length form, PTH(1-84), and its N-terminal fragment, PTH(1-34), have been extensively studied for their dual anabolic and catabolic effects on bone. These effects are primarily mediated through the PTH receptor 1 (PTHR1), which activates two main signaling cascades: the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.

The PTH(3-34) fragment, which lacks the first two N-terminal amino acids, is a valuable tool for dissecting these signaling pathways. It is established that PTH(3-34) selectively activates the PKC pathway without significantly stimulating the cAMP/PKA cascade.[1] This selective activation profile has led to investigations into its specific effects on gene expression, which appear to be markedly different and more limited than those of PTH(1-34).

Core Finding: Limited Impact on Gene Expression

A recurring finding in the literature is that bovine PTH(3-34) has a minimal impact on global gene expression in bone cells compared to PTH(1-34). A comprehensive microarray analysis in rats treated with intermittent or continuous infusion of different PTH peptides concluded that PTH(3-34) regulated "very few genes" under both conditions.[2] This suggests that the PKC pathway, which PTH(3-34) primarily activates, plays a limited role in mediating the broad transcriptional effects of PTH.[2] The majority of PTH-induced gene expression changes are attributed to the cAMP/PKA pathway, which is not significantly activated by PTH(3-34).

Quantitative Data on Gene Expression Changes

Despite its limited overall effect, specific gene expression changes induced by bovine PTH(3-34) have been identified. The most notable is the downregulation of Wiskott-Aldrich syndrome protein family member 2 (Wasf2).

| Gene | Cell Type | Treatment Conditions | Fold Change (mRNA) | Reference |

| Wasf2 | MC3T3-E1 (murine osteoblastic cells) | Intermittent, 10⁻⁸ M PTH(3-34) for 1 or 6 hours over 6 days | Downregulated (exact fold change not specified, but significant) | [3][4] |

Table 1: Summary of Quantitative Gene Expression Changes Induced by PTH(3-34) (bovine)

The downregulation of Wasf2 by intermittent PTH(3-34) suggests a potential role for the PKC signaling pathway in modulating the expression of specific genes related to the cytoskeleton and cell motility.[3][4]

Signaling Pathway of PTH(3-34)

PTH(3-34) binds to the PTHR1, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cellular response. Unlike PTH(1-34), this pathway does not significantly increase intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of PTH(3-34)-induced gene expression changes.

Protocol 1: Intermittent PTH(3-34) Treatment of MC3T3-E1 Cells for Gene Expression Analysis

This protocol is adapted from the study by Ishizuya et al. (2013), which identified the downregulation of Wasf2.[3]

1. Cell Culture:

-

Culture MC3T3-E1 murine osteoblastic cells in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 100 µg/ml kanamycin.

-

Plate cells at a density of 1x10⁵ cells/cm².

2. Intermittent PTH(3-34) Administration:

-

After 24 hours of initial plating, begin the treatment cycles.

-

For each 48-hour cycle, culture the cells in the presence of 10⁻⁸ M bovine PTH(3-34) or vehicle control for either 1 hour or 6 hours (representing intermittent treatment).

-

After the treatment period, replace the medium with fresh α-MEM with 10% FBS.

-

Repeat this 48-hour cycle three times, for a total of 6 days.

3. RNA Extraction:

-

At the end of the 6-day treatment period, harvest the cells.

-

Extract total RNA using a suitable method, such as a guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or a column-based kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.

4. Gene Expression Analysis (Quantitative Real-Time PCR):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Perform quantitative real-time PCR (qRT-PCR) using a standard thermocycler and a SYBR Green-based detection method.

-

Use primers specific for the target gene (e.g., Wasf2) and a housekeeping gene for normalization (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The bovine PTH(3-34) fragment serves as a specific activator of the PKC signaling pathway downstream of the PTHR1. While this makes it an invaluable tool for signal transduction research, its direct impact on gene expression is notably limited. The primary documented effect is the downregulation of Wasf2 mRNA in osteoblastic cells under intermittent treatment conditions. Broader transcriptomic analyses have consistently shown that PTH(3-34) does not induce the wide-ranging changes in gene expression seen with PTH(1-34), underscoring the predominant role of the cAMP/PKA pathway in mediating the genomic effects of parathyroid hormone. Future research may focus on identifying other specific, PKC-dependent gene targets of PTH(3-34) to further elucidate the nuanced roles of this signaling pathway in bone cell function.

References

Core Topic: Preliminary Studies on bPTH(3-34) in Renal Cells

An in-depth technical guide on the preliminary studies of bovine parathyroid hormone (3-34) [bPTH(3-34)] in renal cells, tailored for researchers, scientists, and drug development professionals. This guide focuses on quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows.

This technical guide delves into the initial research characterizing the interaction of the bovine parathyroid hormone fragment (3-34) with renal cells. The focus is on its receptor binding properties and its subsequent effects on intracellular signaling, primarily the adenylate cyclase pathway. The data presented is crucial for understanding the structure-activity relationships of PTH fragments and for the development of novel therapeutics targeting the PTH receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from foundational in vitro studies on bPTH(3-34) using renal cell preparations.

Table 1: Comparative Binding Affinities of PTH Analogs to Canine Renal Cortical Membranes

| Ligand | Apparent Dissociation Constant (K_d) (nM) |

| bPTH(1-84) | 2.3 |

| bPTH(1-34) | 2.1 |

| bPTH(3-34) | 120 |

This data highlights the significantly lower binding affinity of bPTH(3-34) compared to the full-length hormone and the primary active fragment, bPTH(1-34).

Table 2: Inhibition of bPTH(1-34)-Stimulated Adenylate Cyclase by bPTH(3-34) in Canine Renal Cortical Membranes

| Inhibitor | Concentration for Half-Maximal Inhibition (K_i) |

| bPTH(3-34) | 3 x 10⁻⁷ M |

This table demonstrates the antagonistic activity of bPTH(3-34) against the adenylate cyclase stimulation induced by bPTH(1-34).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for PTH Receptors in Renal Membranes

-

Membrane Preparation:

-

Renal cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The homogenate is subjected to differential centrifugation to isolate the plasma membrane fraction.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

Renal membranes are incubated with a radiolabeled PTH ligand (e.g., ¹²⁵I-bPTH(1-84)).

-

A range of concentrations of unlabeled competitor ligands, including bPTH(3-34), are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 22°C).

-

-

Separation and Detection:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove non-specifically bound ligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (K_d) and the maximal number of binding sites (B_max).

-

Adenylate Cyclase Activity Assay

-

Assay Components:

-

The reaction mixture contains renal cortical membranes, ATP as a substrate, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), Mg²⁺ as a cofactor, and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

-

-

Hormonal Stimulation and Inhibition:

-

The assay is initiated by the addition of a stimulating agonist (e.g., bPTH(1-34)).

-

To assess inhibitory activity, various concentrations of the antagonist, bPTH(3-34), are pre-incubated with the membranes before the addition of the agonist.

-

-

cAMP Measurement:

-

The reaction is terminated after a defined incubation period.

-

The amount of cAMP produced is quantified using a competitive binding assay or radioimmunoassay.

-

-

Data Analysis:

-

The results are typically expressed as picomoles of cAMP generated per milligram of protein per unit of time.

-

The inhibitory constant (K_i) is calculated from the dose-response curves of the antagonist.

-

Mandatory Visualizations

Signaling Pathways

The interaction of bPTH(3-34) with the PTH receptor in renal cells primarily involves the modulation of the adenylate cyclase pathway. In some cell types, like opossum kidney (OK) cells, PTH(3-34) has been shown to activate a cAMP-independent pathway involving phospholipase C and protein kinase C.[1]

Caption: Signaling pathways of bPTH(1-34) and bPTH(3-34) in renal cells.

Experimental Workflows

Caption: Experimental workflows for binding and adenylate cyclase assays.

Logical Relationships

Caption: Logical relationship of bPTH(3-34) actions in renal cells.

References

Methodological & Application

Application Notes and Protocols for pTH (3-34) (bovine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The bovine PTH fragment (3-34) is a valuable tool in endocrinology and bone metabolism research. This N-terminally truncated analog of PTH is known to be a potent antagonist of the PTH receptor 1 (PTH1R) signaling pathway that leads to adenylyl cyclase activation and cyclic AMP (cAMP) production. However, it has been shown to activate the protein kinase C (PKC) signaling cascade, making it an essential molecule for dissecting the differential signaling pathways of the PTH1R. These application notes provide detailed protocols for the proper dissolution, storage, and utilization of bovine PTH (3-34) in key cellular assays.

Physicochemical Properties and Storage

Proper handling and storage of pTH (3-34) (bovine) are crucial for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.

Reconstitution

For optimal results, reconstitute the lyophilized pTH (3-34) (bovine) just before use.

Recommended Solvents:

-

Sterile Water: pTH (3-34) (bovine) is soluble in water.[1] This is suitable for most in vitro applications.

-

Aqueous Buffers: For cell culture experiments, reconstitution in a sterile, neutral pH buffer (e.g., PBS, pH 7.4) is recommended.

-

Acidic Solutions: For preparing stock solutions that may be stored for longer periods, dissolving in a dilute acidic solution can improve stability. A common solvent is 0.001 N HCl containing 0.1% bovine serum albumin (BSA) to prevent adsorption of the peptide to the vial.

Reconstitution Protocol:

-

Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

-